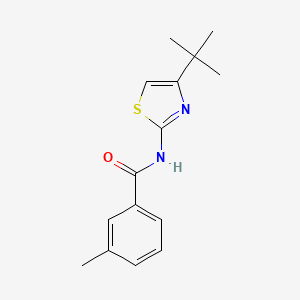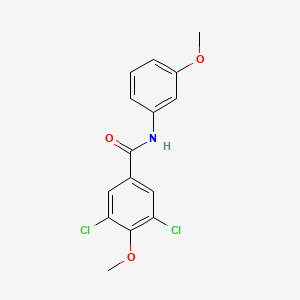![molecular formula C19H15Cl2N3O3S B3673693 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide](/img/structure/B3673693.png)
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide
Descripción general
Descripción
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dichloroanilino moiety, and a pyridinylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride to form the intermediate 3,4-dichloro-N-(benzenesulfonyl)aniline. This intermediate is then reacted with pyridin-3-ylacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the dichloroanilino and pyridinylacetamide groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide
- N-(benzenesulfonyl)-3,4-dichloroaniline
- N-(benzenesulfonyl)-pyridin-3-ylacetamide
Uniqueness
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide stands out due to its combination of structural features, which confer unique reactivity and potential applications. The presence of both dichloroanilino and pyridinylacetamide groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-17-9-8-15(11-18(17)21)24(28(26,27)16-6-2-1-3-7-16)13-19(25)23-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKMVUXIDLLCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(4-bromo-3-methylphenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3673610.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B3673633.png)
![5-bromo-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3673636.png)

![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B3673645.png)
![N-[4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3673658.png)
![N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B3673665.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3673666.png)
![2-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B3673684.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3673689.png)
![3-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3673700.png)
![2-iodo-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B3673704.png)
![2-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide](/img/structure/B3673707.png)

